
N-methyl-1-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic organic compound belonging to the piperidine class This compound is characterized by a piperidine ring substituted with a phenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine ring with a phenylethyl halide (e.g., phenylethyl bromide) under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring. This can be done using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the nitrogen atom or the phenylethyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the phenylethyl group or the piperidine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom. Halogenated reagents such as methyl iodide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives or hydroxylated products.
Reduction: Reduced forms of the phenylethyl group or the piperidine ring.
Substitution: Methylated derivatives at the nitrogen atom.
Scientific Research Applications
N-methyl-1-(2-phenylethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites or altering the function of ion channels.
Comparison with Similar Compounds
N-methyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: Similar structure but with a phenyl group instead of a methyl group.
N-methyl-1-(2-phenylethyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
N-methyl-1-(2-phenylethyl)piperidin-4-one: Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-15-14-8-11-16(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
InChI Key |
GRGJMBLGCFJMPP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


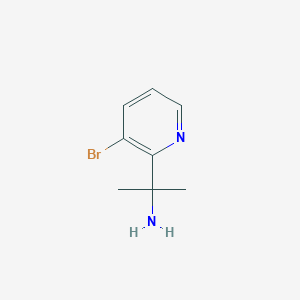


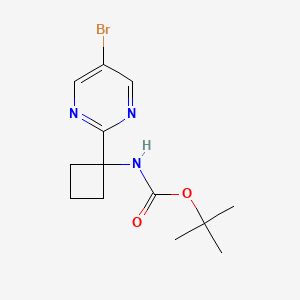
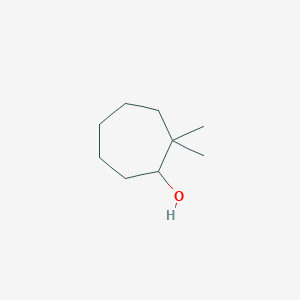
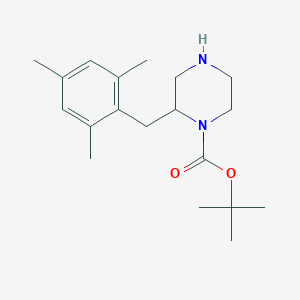
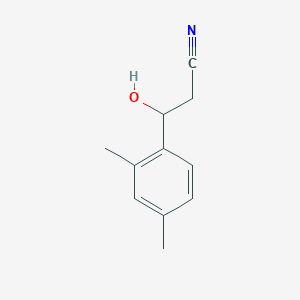
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
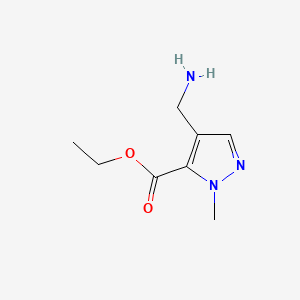
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

